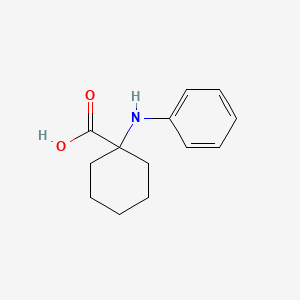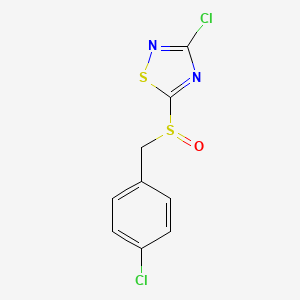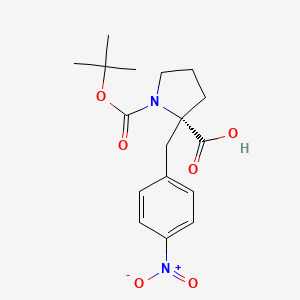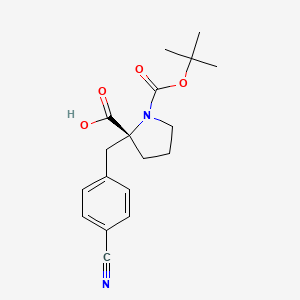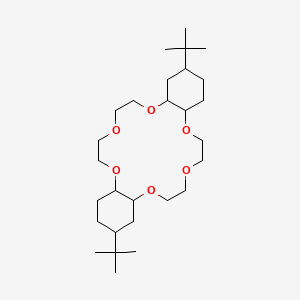
4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 is a useful research compound. Its molecular formula is C28H52O6 and its molecular weight is 484.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal Ion Extraction
4,4’-[di t-butyldicyclohexano]-18-crown-6 (DTBDCH18C6) is recognized for its ability to selectively extract metal ions. This characteristic is particularly valuable in fields such as nuclear waste treatment and sensor technology (Dutta et al., 2022).
Novel Membrane Material Development
Research has been conducted on the synthesis of 4’,4’’(5’’) di-tert-butyl-dicyclohexyl-18-crown-6 under low H2 pressure, focusing on its potential as a novel membrane material. Factors like the choice of support, active component, and promoter were crucial in achieving high yield and selectivity (Salih et al., 2014).
Chemical Synthesis and Catalysis
Radiation-Chemical Transformation Studies
The compound has been studied under low-temperature X-ray irradiation conditions, revealing insights into its radiation-chemical transformation. Such studies are vital in understanding the stability and reactivity of these compounds under different conditions (Zakurdaeva et al., 2010).
Binding and Detection of Radioactive Strontium
4,4’(5’)- di-(t-butyldicyclo-hexano)18-crown-6 has been used as a chelating agent for binding radioactive strontium, demonstrating its potential in environmental cleanup and management of radioactive waste (Shaikh et al., 2015).
Polymer Chemistry Applications
The compound has found use in polymer chemistry, particularly in the synthesis of polycarbonates and other polymers. It acts as a catalyst or a structural component in these synthesis processes, illustrating its utility in materials science (Soga et al., 1978).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Dicyclohexano-18-crown-6", "tert-Butyl alcohol", "Sodium hydride", "Bromobutane", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)butyl bromide by reacting tert-butyl alcohol with bromobutane in the presence of sodium hydride and diethyl ether.", "Step 2: Synthesis of 4-(tert-Butyldimethylsilyloxy)butyl dicyclohexano-18-crown-6 by reacting dicyclohexano-18-crown-6 with 4-(tert-Butyldimethylsilyloxy)butyl bromide in the presence of diethyl ether.", "Step 3: Synthesis of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 by deprotecting 4-(tert-Butyldimethylsilyloxy)butyl dicyclohexano-18-crown-6 using hydrochloric acid and sodium bicarbonate, followed by drying with magnesium sulfate." ] } | |
Numéro CAS |
223719-29-7 |
Formule moléculaire |
C28H52O6 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane |
InChI |
InChI=1S/C28H52O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23/h21-26H,7-20H2,1-6H3 |
Clé InChI |
SHJRQDXUSZYABF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2C(C1)OCCOCCOC3CCC(CC3OCCOCCO2)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1CCC2C(C1)OCCOCCOC3CC(CCC3OCCOCCO2)C(C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


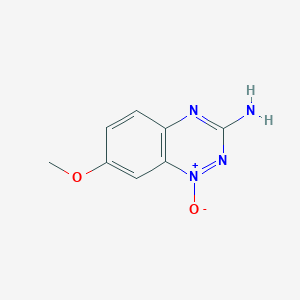
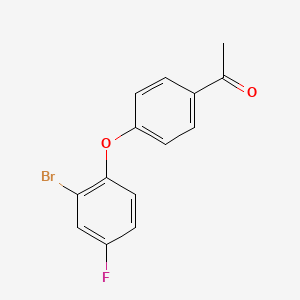

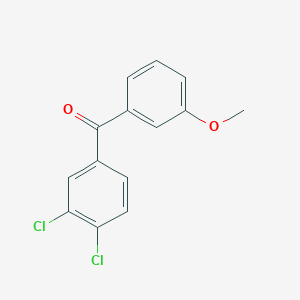


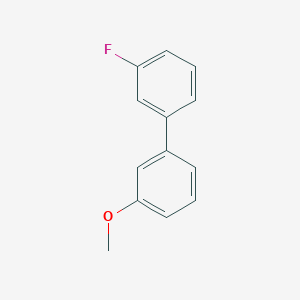
![1-[(4-Methoxyphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1608221.png)
